molecular formula C10H14N2O2 B13141375 3-Pyridinecarboxylicacid,6-(1-aminopropyl)-,methylester

3-Pyridinecarboxylicacid,6-(1-aminopropyl)-,methylester

Cat. No.: B13141375
M. Wt: 194.23 g/mol
InChI Key: TUDIJRHFLHWDTJ-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylicacid,6-(1-aminopropyl)-,methylester is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by a pyridine ring substituted at the 3-position with a carboxylic acid group, which is further esterified with a methyl group, and at the 6-position with a 1-aminopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylicacid,6-(1-aminopropyl)-,methylester typically involves multi-step organic reactions. One common method includes:

    Starting Material: The synthesis begins with 3-pyridinecarboxylic acid.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst such as sulfuric acid to form the methyl ester.

    Substitution Reaction: The 6-position of the pyridine ring is then functionalized with a 1-aminopropyl group. This can be achieved through a nucleophilic substitution reaction using 1-bromopropane and ammonia under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylicacid,6-(1-aminopropyl)-,methylester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

3-Pyridinecarboxylicacid,6-(1-aminopropyl)-,methylester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the manufacture of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylicacid,6-(1-aminopropyl)-,methylester involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinecarboxylicacid,6-(1-aminopropyl)-: Lacks the ester group, which may affect its solubility and reactivity.

    3-Pyridinecarboxylicacid,6-(1-aminoethyl)-,methylester: Has a shorter alkyl chain, which can influence its binding affinity and biological activity.

    3-Pyridinecarboxylicacid,6-(1-aminopropyl)-,ethylester: Contains an ethyl ester instead of a methyl ester, potentially altering its pharmacokinetic properties.

Uniqueness

3-Pyridinecarboxylicacid,6-(1-aminopropyl)-,methylester is unique due to its specific substitution pattern, which provides a balance of hydrophilic and hydrophobic properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry where such balance is crucial for drug design.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 6-(1-aminopropyl)pyridine-3-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-3-8(11)9-5-4-7(6-12-9)10(13)14-2/h4-6,8H,3,11H2,1-2H3

InChI Key

TUDIJRHFLHWDTJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC=C(C=C1)C(=O)OC)N

Origin of Product

United States

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